molecular formula C14H25N B3146505 1-(1-Adamantyl)butan-1-amine CAS No. 60196-91-0

1-(1-Adamantyl)butan-1-amine

Cat. No.: B3146505
CAS No.: 60196-91-0
M. Wt: 207.35 g/mol
InChI Key: ZYNAVLAJZAGVFQ-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)butan-1-amine is a chemical compound with the molecular formula C14H25N. It belongs to the class of primary amines, which are organic compounds containing an amino group (-NH2) attached to a primary carbon atom. . The adamantane structure imparts unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(1-Adamantyl)butan-1-amine can be achieved through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method includes the addition of 1-bromo-2-hydroxynaftalene to ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often involve the use of adamantane derivatives as starting materials, followed by various chemical transformations to introduce the butylamine group.

Chemical Reactions Analysis

1-(1-Adamantyl)butan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, and various oxidizing agents such as iodine and other oxidants for oxidation . Major products formed from these reactions include adamantyl-substituted amines, alcohols, and ketones .

Scientific Research Applications

1-(1-Adamantyl)butan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex adamantane derivatives.

    Biology: The compound’s unique structure makes it useful in studying the interactions of adamantane derivatives with biological molecules.

    Medicine: Adamantane derivatives, including this compound, have shown potential in antiviral, anti-Parkinsonian, and anti-Alzheimer applications.

    Industry: The compound is used in the production of high-energy fuels, oils, and polymers.

Mechanism of Action

The mechanism of action of 1-(1-Adamantyl)butan-1-amine involves its interaction with molecular targets and pathways. The adamantane structure enhances the compound’s lipophilicity and stability, allowing it to interact effectively with cell membranes . This interaction can inhibit viral replication by suppressing early stages of the virus reproductive cycle . Additionally, the compound can modulate various biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

1-(1-Adamantyl)butan-1-amine can be compared with other adamantane derivatives such as:

    Amantadine: Known for its antiviral and anti-Parkinsonian properties.

    Rimantadine: Another antiviral agent with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific structural modifications, which can impart different biological activities and chemical reactivity compared to other adamantane derivatives .

Properties

IUPAC Name

1-(1-adamantyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-13H,2-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNAVLAJZAGVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301239916
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60196-91-0
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60196-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Propyltricyclo[3.3.1.13,7]decane-1-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301239916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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